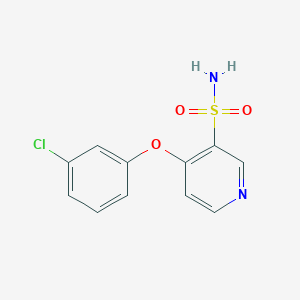![molecular formula C19H18N4O3S2 B215461 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B215461.png)
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide, also known as MPSPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has also been found to possess anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has been reported to induce cell cycle arrest and apoptosis in several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This makes it a potential candidate for the development of anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation and cancer. For example, 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been reported to inhibit the activity of STAT3, a signaling pathway that is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide have been studied in several in vitro and in vivo models. In vitro studies have shown that 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the activity of COX-2 and STAT3. In vivo studies have shown that 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide reduces the severity of inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. It has also been found to inhibit the growth and proliferation of cancer cells in animal models of breast cancer, lung cancer, and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is its broad range of biological activities, which makes it a potential candidate for the development of drugs for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes.
However, one of the limitations of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and toxicity, which makes it difficult to assess its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide. One direction is the development of more efficient synthesis methods that can improve its yield and purity. Another direction is the optimization of its pharmacokinetics and toxicity, which can improve its safety and efficacy in humans. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the potential applications of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide in the treatment of other diseases, such as infectious diseases and neurological disorders, should be explored.
Synthesemethoden
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves the reaction of 4-(pyrimidin-2-ylsulfamoyl)phenylamine with 2-bromo-4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Eigenschaften
Produktname |
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
|---|---|
Molekularformel |
C19H18N4O3S2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N4O3S2/c1-14-3-7-16(8-4-14)27-13-18(24)22-15-5-9-17(10-6-15)28(25,26)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) |
InChI-Schlüssel |
UMEODYAMQJFUDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrimidine, 4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-](/img/structure/B215379.png)

![5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215383.png)

![3-Nitro-2-[(5-methyl-2-pyridinyl)sulfanyl]pyridine](/img/structure/B215387.png)
![2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole](/img/structure/B215388.png)


![N-(4-chlorobenzoyl)-4-[(3,5-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215393.png)


![4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215397.png)
![5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215398.png)
![1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215400.png)